3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method might include:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction can be induced to form the isoindole core.
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the epoxy ring or reduce the dione to diols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized isoindole derivatives, while reduction could produce diols or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The epoxy and dione groups could play a crucial role in these interactions by forming covalent bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Isoindole: The parent compound without the epoxy and dione groups.
Phthalimide: A related compound with similar structural features.
Naphthalimide: Another related compound with a fused ring system.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5(13-4)7(6)9(10)12/h2-7H,1H3 |
InChI Key |
UFLZCUBVWZZTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2C3C=CC(C2C1=O)O3 |
Origin of Product |
United States |
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